2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethylphenylamine with a suitable thioamide under acidic conditions.
Sulfonylation: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product.
Acetylation: Finally, the sulfonylated thiazole is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: It could be used in the synthesis of polymers or other advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonyl group.
Protein Binding: It could be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory or anticancer therapies.
Industry
Agrochemicals: It may be used in the development of herbicides or pesticides.
Dyes and Pigments: The compound could be used in the synthesis of dyes or pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action for 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide would depend on its specific application. Generally, the sulfonyl group can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring may also play a role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)acetamide
- 2-((4-methylphenyl)sulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)acetamide
Uniqueness
The unique combination of the 4-chlorophenyl and 2,5-dimethylphenyl groups in the compound provides distinct chemical properties that may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12-3-4-13(2)16(9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-7-5-14(20)6-8-15/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVALCRGGWVFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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